molecular formula C13H11N4O4P B5855103 N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide

Katalognummer B5855103
Molekulargewicht: 318.22 g/mol
InChI-Schlüssel: AJYIHJAPGBJREQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide, also known as BDP-12, is a chemical compound that has shown potential in scientific research applications. This compound is a phosphodiesterase inhibitor, which means it can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells.

Wirkmechanismus

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide acts as a phosphodiesterase inhibitor, which means it can increase the levels of cAMP and cGMP in cells. These molecules are important in various cellular processes such as cell growth, inflammation, and muscle relaxation. By increasing the levels of cAMP and cGMP, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide can modulate these processes and potentially treat various diseases.
Biochemical and physiological effects:
N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In cardiovascular research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to relax blood vessels and reduce blood pressure by increasing the levels of cGMP.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide in lab experiments is its specificity for phosphodiesterase inhibition. N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to selectively inhibit phosphodiesterase type 5 (PDE5) and phosphodiesterase type 9 (PDE9), which are involved in various cellular processes. However, one limitation of using N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide is its potential toxicity. N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide research. In cancer research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide could be studied in combination with other chemotherapeutic agents to enhance its anticancer effects. In inflammation research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide could be studied in animal models of inflammatory diseases to determine its efficacy in vivo. In cardiovascular research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide could be studied in clinical trials to determine its potential as an antihypertensive agent.
Conclusion:
N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide is a chemical compound that has shown potential in scientific research applications. Its ability to selectively inhibit phosphodiesterase enzymes and increase the levels of cAMP and cGMP make it a promising candidate for treating various diseases. Further research is needed to fully understand the potential of N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide and its limitations.

Synthesemethoden

The synthesis of N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide involves the reaction of 2-isocyanonicotinic acid with 2-amino-4,5-methylenedioxybenzoic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with hydrazine hydrate to yield N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide. The synthesis of N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been reported in the literature, and the compound has been characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to inhibit the growth of cancer cells by increasing the levels of cAMP and cGMP. Inflammation is a common factor in many diseases, and N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been studied for its potential in treating hypertension by relaxing blood vessels and reducing blood pressure.

Eigenschaften

IUPAC Name

1-(1,3,2-benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N4O4P/c18-12(9-5-7-14-8-6-9)15-16-13(19)17-22-20-10-3-1-2-4-11(10)21-22/h1-8H,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYIHJAPGBJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N4O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.